molecular formula C10H18BNO3 B6174301 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one CAS No. 1657004-39-1

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

Cat. No.: B6174301
CAS No.: 1657004-39-1
M. Wt: 211.07 g/mol
InChI Key: JXLIVKARNXYNER-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is a boronic ester derivative that has gained significant attention in organic chemistry due to its versatile reactivity and stability. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a boronic ester group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a boronic ester precursor. One common method is the coupling of pyrrolidin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is widely used in scientific research due to its reactivity and stability. Some applications include:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boronic ester and the formation of a palladium-boron intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is unique due to its pyrrolidin-2-one ring, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

1657004-39-1

Molecular Formula

C10H18BNO3

Molecular Weight

211.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H18BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-8(13)12-6-7/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

JXLIVKARNXYNER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)NC2

Purity

95

Origin of Product

United States

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